molecular formula C13H13N3O3S B2374215 N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921064-68-8

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2374215
CAS RN: 921064-68-8
M. Wt: 291.33
InChI Key: PQNWFIUENOSVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C14H12F3N3O3S and a molecular weight of 359.32. It is part of a unique series of oxadiazoles that have been synthesized and characterized for various applications .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .

Scientific Research Applications

Anticancer Properties

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity. Some derivatives outperformed the reference drug etoposide in terms of IC50 values against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising antimicrobial and antioxidant properties. The antimicrobial activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives against bacteria like Staphylococcus aureus were significant, with some compounds demonstrating potent antioxidant activity as well (Karanth et al., 2019).

Anti-tubercular Activity

N-substituted derivatives of 1,3,4-oxadiazole have been studied for their in vitro antitubercular activities, with some showing promising results against Mycobacterium tuberculosis H37Rv, indicating their potential as lead molecules for further drug development without toxicity to normal cell lines (Nayak et al., 2016).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties, specifically for mild steel in sulfuric acid environments. Studies reveal that these compounds act as mixed-type inhibitors, showing significant efficiency in protecting the metal surface from corrosion, as indicated by various physical and electrochemical methods (Ammal et al., 2018).

Polymer Synthesis and Material Properties

Furthermore, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and solubility in certain solvents. These polymers can be processed into thin, flexible films with desirable mechanical properties and exhibit potential for fluorescence applications (Sava et al., 2003).

properties

IUPAC Name

N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNWFIUENOSVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.